Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

Protecting group strategy Synthetic chemistry Orthogonal deprotection

Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1354448-63-7; molecular formula C₂₃H₂₆N₂O₄; molecular weight 394.46 g/mol) is a fully substituted spirocyclic oxa‑diazaspirodecane. The 1‑oxa‑3,8‑diazaspiro[4.5]decane core has been described in patent literature as a pharmacologically relevant scaffold, with reported utility in neuroleptic, antihypertensive, and sigma‑receptor‑mediated analgesic indications.

Molecular Formula C23H26N2O4
Molecular Weight 394.5
CAS No. 1354448-63-7
Cat. No. B3032271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
CAS1354448-63-7
Molecular FormulaC23H26N2O4
Molecular Weight394.5
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC3(CCN(CC3)C(=O)OCC4=CC=CC=C4)OC2=O)C
InChIInChI=1S/C23H26N2O4/c1-17-8-9-20(14-18(17)2)25-16-23(29-22(25)27)10-12-24(13-11-23)21(26)28-15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3
InChIKeyJVWVVLGGLNBQCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1354448-63-7): Core Chemical Identity and Scaffold Context


Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1354448-63-7; molecular formula C₂₃H₂₆N₂O₄; molecular weight 394.46 g/mol) is a fully substituted spirocyclic oxa‑diazaspirodecane [1]. The 1‑oxa‑3,8‑diazaspiro[4.5]decane core has been described in patent literature as a pharmacologically relevant scaffold, with reported utility in neuroleptic, antihypertensive, and sigma‑receptor‑mediated analgesic indications [2][3]. The compound incorporates a benzyl carbamate (Cbz) protecting group at the piperidine nitrogen (N‑8) and a 3,4‑dimethylphenyl substituent at the oxazolidinone nitrogen (N‑3), defining its specific chemical space within this class.

Why Simple In‑Class Substitution for Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate Cannot Be Assumed


Within the 1‑oxa‑3,8‑diazaspiro[4.5]decane family, the N‑8 and N‑3 substituents simultaneously control the compound’s lipophilicity, hydrogen‑bonding capacity, metabolic stability, and biological target engagement [1]. Replacing the benzyl carbamate with a tert‑butyl carbamate (Boc) or removing the 3,4‑dimethylphenyl group fundamentally alters the physicochemical profile and the orthogonal deprotection strategy. Because no publicly accessible head‑to‑head comparative datasets exist for this specific compound, any substitution carries an unquantified risk of divergent performance in synthetic sequences, biochemical assays, or pharmacological models. The evidence items below outline the known structural differentiators, but users must verify experimentally before assuming interchangeability.

Quantitative Differentiation Evidence for Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate Versus Closest Analogs


Protecting Group Orthogonality: Cbz vs. Boc at the Piperidine Nitrogen

The benzyl carbamate (Cbz) group at N‑8 is stable to the acidic conditions that cleave tert‑butyl carbamate (Boc) and is removed by catalytic hydrogenolysis or strong acid. The closest commercial analog, tert‑butyl 2‑oxo‑1‑oxa‑3,8‑diazaspiro[4.5]decane‑8‑carboxylate (CAS 169206-55-7), carries a Boc group and cannot be used in synthetic sequences requiring acid‑labile intermediate protection . This orthogonal stability profile makes the Cbz compound the preferred choice when an acid‑stable, hydrogenolytically removable protecting group is required.

Protecting group strategy Synthetic chemistry Orthogonal deprotection

Molecular Weight and Lipophilicity Shift Relative to the Boc Analog

The target compound (C₂₃H₂₆N₂O₄, MW 394.46) is substantially larger and more lipophilic than its Boc‑protected counterpart (C₁₂H₂₀N₂O₄, MW 256.30) [1]. The benzyl and 3,4‑dimethylphenyl groups contribute approximately 138 Da of additional mass and introduce two aromatic rings absent in the Boc analog. While experimentally measured logP values are not publicly available, the increased carbon count and aromatic surface predict a significantly higher logP, which may influence membrane permeability, protein binding, and solubility in biological assays.

Lipophilicity cLogP Molecular weight Permeability

Hydrogen Bond Donor Count: Impact on Passive Permeability and Target Engagement

The target compound contains zero hydrogen bond donor atoms, as both nitrogens are fully substituted (N‑3 aryl, N‑8 carbamate) [1]. In contrast, the N‑H analog 3‑(3,4‑dimethylphenyl)‑1‑oxa‑3,8‑diazaspiro[4.5]decan‑2‑one (CAS 1353878-21-3; C₁₅H₂₀N₂O₂, MW 260.33) possesses one HBD (the piperidine NH) [2]. Removing the HBD can enhance passive membrane permeability and blood‑brain barrier penetration, a property relevant for CNS‑targeted sigma receptor programs described in the patent literature [3]. However, no direct comparative permeability or receptor occupancy data are available.

Hydrogen bonding Drug-likeness Permeability CNS penetration

Sigma‑1 Receptor Pharmacophore Compatibility: Class‑Level Evidence

Patent US 2019/0002475 A1 discloses oxa‑diazaspiro compounds with affinity for sigma‑1 (σ₁) receptors and claims their use in pain treatment [1]. The target compound’s core scaffold and N‑3 aryl substitution pattern fall within the general structural scope of this patent. While no specific binding affinity (Ki) is reported for the target compound, class‑level SAR indicates that N‑3 aromatic substitution and N‑8 carbamate protection can modulate sigma receptor binding. Researchers pursuing sigma‑1 receptor tool compounds or lead optimization should consider this compound a candidate for further profiling, but must generate their own comparative affinity data against prototype ligands such as PRE‑084 or cutamesine.

Sigma-1 receptor Pain CNS pharmacology SAR

Recommended Application Scenarios for Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate Based on Available Evidence


Multi‑Step Synthetic Route Requiring Orthogonal N‑Protection

When a synthetic sequence demands an acid‑stable protecting group on the piperidine nitrogen that can be removed independently of Boc groups, the Cbz functionality of this compound provides the necessary orthogonality. The compound can serve as a late‑stage intermediate where hydrogenolytic debenzylation is planned after acid‑mediated transformations elsewhere in the molecule [1].

Lipophilic Lead‑Like Fragment for CNS‑Oriented Medicinal Chemistry

The combination of zero H‑bond donors, substantial aromatic character, and a spirocyclic core makes this compound a suitable starting point for CNS drug discovery programs, particularly those targeting sigma‑1 receptors. Its physicochemical profile aligns with enhanced passive permeability, though experimental validation is required [1][2].

Scaffold‑Hopping Reference for 1‑Oxa‑3,8‑diazaspiro[4.5]decane SAR Studies

For structure‑activity relationship campaigns exploring N‑3 aryl and N‑8 carbamate variations, this compound offers a specific substitution pattern (3,4‑dimethylphenyl + Cbz) that can serve as a benchmark. Comparative data with the Boc analog and the N‑H analog can help map the contributions of lipophilicity and hydrogen bonding to target affinity and selectivity [1].

Chemical Biology Tool for Profiling Sigma‑1 Receptor Ligand Space

Given the class‑level evidence for sigma‑1 receptor engagement, this compound may be used as a probe in radioligand displacement assays or cellular functional assays to explore sigma‑1 pharmacology. However, users must first establish its binding affinity and selectivity experimentally before drawing mechanistic conclusions [1].

Quote Request

Request a Quote for Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.